molecular formula C8H9Cl2N B169092 (R)-1-(2,4-dichlorophenyl)ethanamine CAS No. 133773-29-2

(R)-1-(2,4-dichlorophenyl)ethanamine

Cat. No. B169092
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-RXMQYKEDSA-N
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Description

“®-1-(2,4-dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It is also known by other names such as “®-1-(2,4-dichlorophenyl)ethan-1-amine” and "(1R)-1-(2,4-dichlorophenyl)ethanamine" .


Synthesis Analysis

The compound can be synthesized through a chemoenzymatic process. This involves the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone using recombinant Escherichia coli expressing LK08, a ketoreductase mutant from Lactobacillus kefiri as a biocatalyst .


Molecular Structure Analysis

The molecular weight of “®-1-(2,4-dichlorophenyl)ethanamine” is 190.07 g/mol . The InChI code for this compound is “1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1” and the InChI key is "OUVZHZAOWDHBOU-RXMQYKEDSA-N" .


Physical And Chemical Properties Analysis

“®-1-(2,4-dichlorophenyl)ethanamine” is a liquid at room temperature . It has a molecular weight of 190.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 26 Ų .

Scientific Research Applications

Environmental Impact and Toxicology

Studies have highlighted the environmental presence and toxicological impacts of compounds similar to (R)-1-(2,4-dichlorophenyl)ethanamine, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives. These compounds are primarily used as herbicides and are among the most widely distributed pollutants. Research emphasizes their presence in the environment, especially in soil, air, and surface water surrounding crop fields. The environmental fate, behavior, and eco-toxicological effects of these compounds, particularly on aquatic life, plants, and human health, have been a significant focus. Studies indicate that these compounds can exert moderate to considerable toxic effects on mammalian and aquatic life, with the potential for bioaccumulation and strong organoleptic effects (Zuanazzi et al., 2020; Islam et al., 2017).

Biodegradation and Remediation

The biodegradation of such compounds has been studied extensively, with a focus on the role of microorganisms in their degradation. The remediation processes carried out by microorganisms are considered advantageous to prevent environmental pollution and protect public health. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), are of significant concern, and research has been aimed at understanding the microbial degradation mechanisms and the efficacy of remediation strategies in different environmental settings (Magnoli et al., 2020).

Impact on Human and Ecosystem Health

Research has also been directed towards understanding the impact of these compounds on human health and ecosystems. For instance, the potential health effects of occupational exposure to chlorinated solvents like 2,4-Dichlorophenoxyacetic acid have been studied, revealing associations with central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. These studies highlight the need for continuous monitoring and stringent regulations to manage the exposure levels and mitigate potential risks (Ruder, 2006; Stackelberg, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368819
Record name (R)-1-(2,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,4-dichlorophenyl)ethanamine

CAS RN

133773-29-2
Record name (αR)-2,4-Dichloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133773-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(2,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 2,4-dichloro-α-methyl-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mumthas, MTP Miranda - R, 2016
Number of citations: 2

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